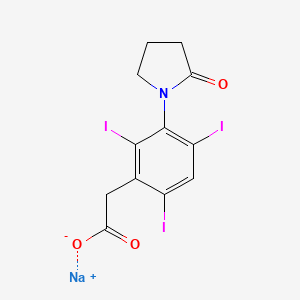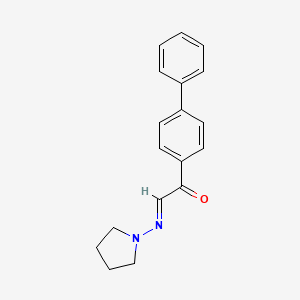
4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone typically involves the reaction of acetophenone derivatives with pyrrolidine under specific conditions. One common method includes the condensation of 4’-phenylacetophenone with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Acetophenone: A simpler analog without the pyrrolidinyl group.
4’-Methoxyacetophenone: Contains a methoxy group instead of the pyrrolidinyl group.
2-Phenylpyrrole: A structurally related compound with a pyrrole ring.
Uniqueness: 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24342-49-2 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(2E)-1-(4-phenylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C18H18N2O/c21-18(14-19-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
Clave InChI |
WCMOTCVMZGYIFD-XMHGGMMESA-N |
SMILES isomérico |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



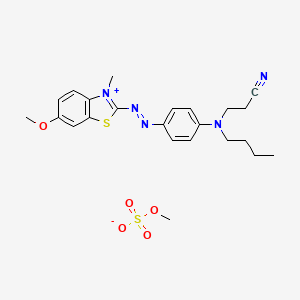
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
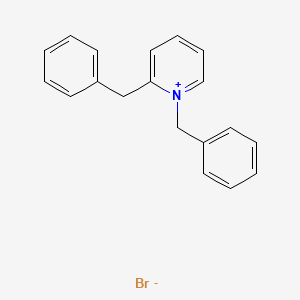
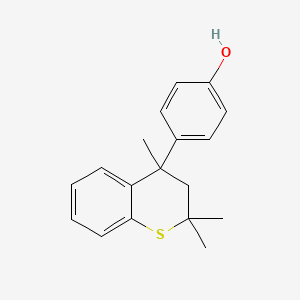
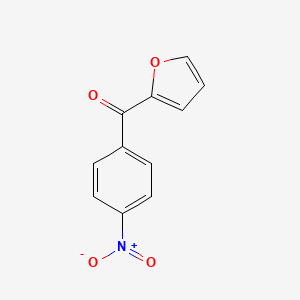
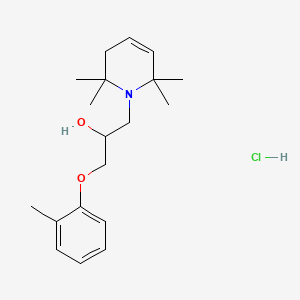

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)

